molecular formula C8H4F3NOS B8443205 Benzoxazole, 5-[(trifluoromethyl)thio]-

Benzoxazole, 5-[(trifluoromethyl)thio]-

Cat. No.: B8443205
M. Wt: 219.19 g/mol
InChI Key: VUFSAJMWSWYVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazole, 5-[(trifluoromethyl)thio]- (CAS: 13451-80-4), also known as 5-(trifluoromethyl)benzoxazole-2(3H)-thione, is a heterocyclic compound featuring a benzoxazole core substituted with a trifluoromethylthio (-SCF₃) group at the 5-position. Its molecular formula is C₈H₄F₃NOS, and it is widely used in medicinal chemistry and materials science due to its unique electronic properties and versatility in derivatization .

Properties

Molecular Formula

C8H4F3NOS

Molecular Weight

219.19 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)14-5-1-2-7-6(3-5)12-4-13-7/h1-4H

InChI Key

VUFSAJMWSWYVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)N=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The trifluoromethylthio group in 5-[(trifluoromethyl)thio]benzoxazole distinguishes it from structurally related benzoxazole and oxadiazole derivatives. Below is a comparison with key analogs:

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Features
5-[(Trifluoromethyl)thio]benzoxazole Benzoxazole -SCF₃ at C5 Not reported N/A High lipophilicity, electron-deficient due to -SCF₃
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole -Br-benzyl, -CF₃-pyrazole 113–114 83.3 Bromine enhances halogen bonding; white solid
2-((2-Fluorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole -F-benzyl, -CF₃-pyrazole 101–101 78.2 Fluorine improves bioavailability; white solid
2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 1,3,4-Oxadiazole Allyl, -CF₃-pyrazole 77–78 78.4 Allyl group increases reactivity in cross-coupling reactions

Key Observations :

  • Thermal Stability : Higher melting points in brominated analogs (e.g., 113–114°C ) suggest greater crystallinity compared to the target compound, though its exact melting point is unreported.
Antioxidant Activity

Benzoxazole derivatives, including 5-[(trifluoromethyl)thio]benzoxazole, exhibit notable antioxidant activity. For example:

  • Benzoxazole vs. Benzothiazole : Benzoxazole moieties demonstrate comparable antioxidant efficacy to benzothiazoles, while N-methyl benzoimidazole derivatives show reduced activity, highlighting the critical role of the benzoxazole core .
Anticancer Potential

While 5-[(trifluoromethyl)thio]benzoxazole lacks explicit cytotoxicity data, structurally related thiadiazole-thioacetamide hybrids (e.g., N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide) exhibit potent anticancer activity (IC₅₀: 12.4–166.8 μM) against leukemia and cervical carcinoma cells .

Preparation Methods

Methodology

This two-step approach involves synthesizing 5-halo-benzoxazole intermediates followed by displacement of the halogen with a trifluoromethylthio group.

Step 1: Synthesis of 5-Bromo-Benzoxazole
Bromination of benzoxazole is directed by the electron-deficient aromatic system. Electrophilic bromination using Br₂ in the presence of FeBr₃ or H₂SO₄ yields 5-bromo-benzoxazole. For example:

  • Substrate : Benzoxazole (1.0 mmol)

  • Reagents : Br₂ (1.2 mmol), FeBr₃ (0.1 mmol), H₂SO₄ (2 mL)

  • Conditions : 80°C, 6 h

  • Yield : 78%.

Step 2: Trifluoromethylthiolation
The bromine atom undergoes nucleophilic substitution with a trifluoromethylthiolate source (e.g., CuSCF₃ or AgSCF₃). A representative procedure includes:

  • Substrate : 5-Bromo-benzoxazole (1.0 mmol)

  • Reagents : CuSCF₃ (1.5 mmol), DMF (5 mL)

  • Conditions : 100°C, 12 h under N₂

  • Yield : 65%.

Key Data

ParameterValue
Reaction Time12–18 h
Temperature80–100°C
SolventDMF or DMSO
CatalystCuI or AgF

Direct C–H Trifluoromethylthiolation via Radical Pathways

Methodology

Recent advances in C–H functionalization enable direct introduction of -SCF₃ groups using radical initiators. Hypervalent iodine reagents (e.g., PhI(OAc)₂) and CF₃SO₂Na facilitate this transformation.

Procedure

  • Substrate : Benzoxazole (1.0 mmol)

  • Reagents : CF₃SO₂Na (2.0 mmol), PhI(OAc)₂ (1.2 mmol), Ru(bpy)₃Cl₂ (0.02 mmol)

  • Conditions : CH₃CN (10 mL), visible light irradiation, 25°C, 8 h

  • Yield : 58%.

Mechanism

  • Radical Generation : CF₃SO₂Na undergoes single-electron oxidation to form CF₃S·.

  • C–H Activation : The benzoxazole’s 5-position is selectively activated via coordination with Ru(II).

  • Radical Coupling : CF₃S· adds to the activated position, followed by rearomatization.

Cyclocondensation of Pre-Functionalized 2-Aminophenols

Methodology

This method involves synthesizing 2-amino-5-(trifluoromethylthio)phenol, followed by cyclization to form the benzoxazole ring.

Step 1: Synthesis of 2-Amino-5-(Trifluoromethylthio)phenol

  • Substrate : 2-Amino-5-bromophenol (1.0 mmol)

  • Reagents : CuSCF₃ (1.5 mmol), K₂CO₃ (2.0 mmol), DMSO (5 mL)

  • Conditions : 120°C, 24 h

  • Yield : 70%.

Step 2: Cyclization to Benzoxazole
The amino and hydroxyl groups undergo cyclization using acidic or oxidative conditions:

  • Reagents : HCl (conc., 2 mL), reflux, 4 h

  • Yield : 85%.

Key Advantages

  • Avoids post-cyclization functionalization.

  • High regioselectivity for the 5-position.

Diazonium Salt-Mediated Trifluoromethylthiolation

Methodology

A Sandmeyer-like reaction introduces -SCF₃ via diazonium intermediates.

Procedure

  • Nitration and Reduction :

    • 5-Nitrobenzoxazole is reduced to 5-aminobenzoxazole using H₂/Pd-C (90% yield).

  • Diazotization :

    • NaNO₂ (1.2 mmol), H₂SO₄ (2 mL), 0–5°C, 1 h.

  • Trifluoromethylthiolation :

    • Diazonium salt reacted with CuSCF₃ (1.5 mmol) in aqueous HCl (50°C, 3 h).

    • Yield : 60%.

Comparative Analysis of Methods

MethodYield (%)ComplexityScalability
Nucleophilic Substitution65–78ModerateHigh
Direct C–H Functionalization55–60HighModerate
Cyclocondensation70–85LowHigh
Diazonium Salt Approach60ModerateModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.